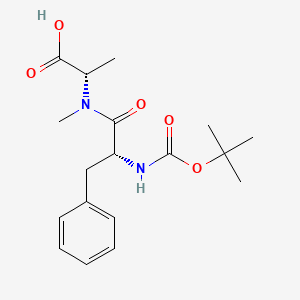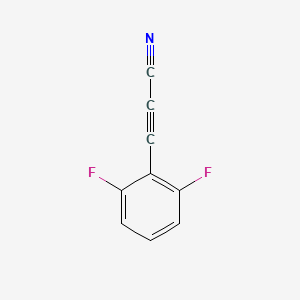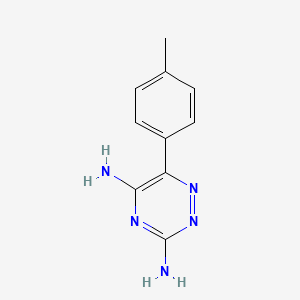
N-(tert-Butoxycarbonyl)-D-phenylalanyl-N-methyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-D-phenylalanyl-N-methyl-L-alanine is a compound that belongs to the class of N-Boc protected amino acids. The tert-butyloxycarbonyl (Boc) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in peptide synthesis and medicinal chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-D-phenylalanyl-N-methyl-L-alanine typically involves the protection of the amino group using the Boc group. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This reaction can be carried out in various solvents, including methanol and tetrahydrofuran, and usually requires a catalyst such as sodium carbonate or sodium t-butoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butoxycarbonyl)-D-phenylalanyl-N-methyl-L-alanine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using reagents such as trifluoroacetic acid (TFA), oxalyl chloride in methanol, or deep eutectic solvents
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: TFA, oxalyl chloride, choline chloride/p-toluenesulfonic acid deep eutectic solvent
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonyl)-D-phenylalanyl-N-methyl-L-alanine has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Studied for its role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)-D-phenylalanyl-N-methyl-L-alanine involves the protection and deprotection of the amino group. The Boc group stabilizes the amino acid during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation . The electrophilic character of reagents like oxalyl chloride facilitates the deprotection process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-D-phenylalanine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
Uniqueness
N-(tert-Butoxycarbonyl)-D-phenylalanyl-N-methyl-L-alanine is unique due to its specific combination of D-phenylalanine and N-methyl-L-alanine, which imparts distinct chemical and biological properties. This compound’s stability and reactivity make it particularly valuable in peptide synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
922503-51-3 |
|---|---|
Molekularformel |
C18H26N2O5 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(2S)-2-[methyl-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H26N2O5/c1-12(16(22)23)20(5)15(21)14(11-13-9-7-6-8-10-13)19-17(24)25-18(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,24)(H,22,23)/t12-,14+/m0/s1 |
InChI-Schlüssel |
FBZWRAMEVTYWPQ-GXTWGEPZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)N(C)C(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)O)N(C)C(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)
![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)


![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)


![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)

